![molecular formula C21H19N5O2 B2448821 1-(3-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea CAS No. 923186-81-6](/img/structure/B2448821.png)
1-(3-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Chemical Interactions and Formation
1-(3-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea belongs to a class of compounds that have received attention due to their wide-ranging biological activities. Zamora and Hidalgo (2015) discussed the formation and fate of similar compounds, emphasizing the role of lipid oxidation and the Maillard reaction in producing and eliminating these toxicants. They highlighted the simultaneous contribution of carbohydrates and lipids to the formation and fate of these compounds during food processing and storage (Zamora & Hidalgo, 2015).
Biosensors and Biological Importance
Botewad et al. (2021) provided insights into recent advances in biosensors for detecting and quantifying urea concentrations. They discussed the critical role of urea in various fields and its detection necessity, highlighting the use of urease as a bioreceptor element in urea biosensors and the use of different materials for enzyme immobilization (Botewad et al., 2021).
Medicinal Chemistry and Drug Design
Jagtap et al. (2017) discussed the significance of urea in drug design, summarizing various urea derivatives as modulators of biological targets. They emphasized the unique hydrogen binding capabilities of ureas, making them crucial for drug-target interactions and incorporated in molecules displaying a broad range of bioactivities. The review confirms the importance of urea moiety in medicinal chemistry and stimulates its use as a structural motif (Jagtap et al., 2017).
Analysis in Biological Matrices, Foodstuff, and Beverages
Teunissen et al. (2010) extensively covered the analysis of PhIP (a similar compound) and its metabolites in biological matrices, foodstuff, and beverages. They concluded that liquid chromatography coupled to mass spectrometry is the method of choice for sensitive qualitative as well as quantitative analysis with high selectivity (Teunissen et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-10-11-26-13-19(25-20(26)22-14)15-6-8-16(9-7-15)23-21(27)24-17-4-3-5-18(12-17)28-2/h3-13H,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQMLYONXSDQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2448738.png)

![N-allyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2448740.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2448743.png)
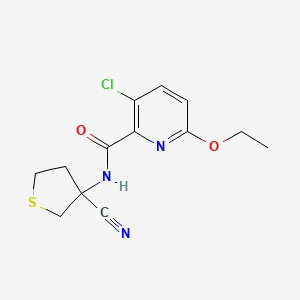
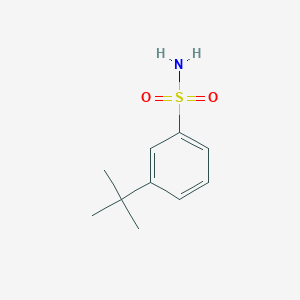
![methyl 2-[[(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2448748.png)

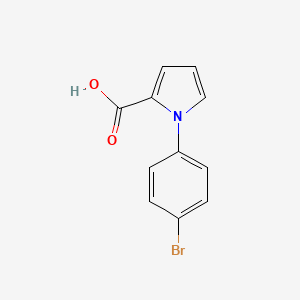

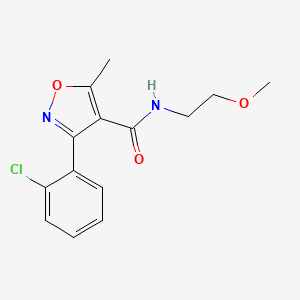
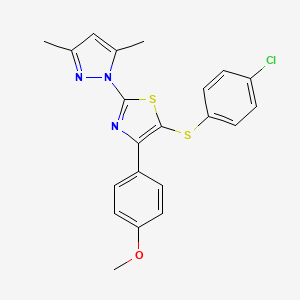
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2448760.png)
